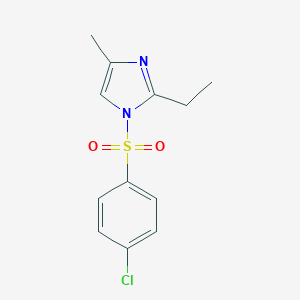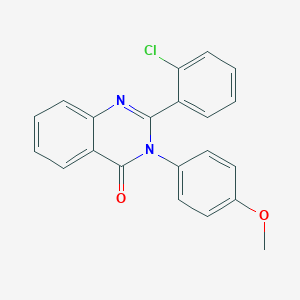
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 6, a propan-2-ylsulfanyl group at position 2, and a keto group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals .
Preparation Methods
The synthesis of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 6-phenyl-2-thiouracil with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 6-phenyl-2-thiouracil in a suitable solvent such as dimethylformamide (DMF).
- Add a base such as potassium carbonate to the solution.
- Introduce isopropyl bromide to the reaction mixture.
- Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
- After completion, the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives such as:
2-thiouracil: Lacks the phenyl and propan-2-ylsulfanyl groups, making it less hydrophobic and less active in certain biological assays.
4-hydroxy-2-thiopyrimidine: Contains a hydroxyl group instead of a keto group, which affects its reactivity and biological activity.
6-phenyl-2-methylsulfanyl-1H-pyrimidin-4-one: Similar structure but with a methylsulfanyl group, leading to different steric and electronic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9(2)17-13-14-11(8-12(16)15-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDXFKHHAJBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5E)-5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B506160.png)




![2-(2,4-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one](/img/structure/B506169.png)
![2-(3-fluorophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B506171.png)


![(5Z)-5-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B506178.png)

